N-Vanillylidene aniline

Description

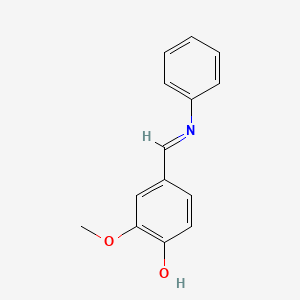

N-Vanillylidene aniline is a Schiff base (azomethine) derived from the condensation of vanillin (a phenolic aldehyde) and aniline. Structurally, it features a vanillylidene moiety (4-hydroxy-3-methoxybenzylidene) linked to an aniline group via an imine bond (C=N). The phenolic hydroxyl and methoxy groups in its structure contribute to radical scavenging and enzyme inhibition properties, while the aromatic amine component influences solubility and reactivity .

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-methoxy-4-(phenyliminomethyl)phenol |

InChI |

InChI=1S/C14H13NO2/c1-17-14-9-11(7-8-13(14)16)10-15-12-5-3-2-4-6-12/h2-10,16H,1H3 |

InChI Key |

NQTPEBUGIFUYEC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Vanillylidene aniline is typically synthesized through a condensation reaction between vanillin and aniline. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Vanillin+Aniline→N-Vanillylidene aniline+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent systems.

Chemical Reactions Analysis

Hydrolysis and Reversibility

The imine bond in N-vanillylidene aniline undergoes hydrolysis under acidic or aqueous conditions, regenerating vanillin and aniline. This reversibility is characteristic of Schiff bases and is critical for applications in dynamic covalent chemistry1.

| Conditions | Products | Catalyst/Remarks |

|---|---|---|

| Dilute HCl (aqueous) | Vanillin + Aniline | Protonation of imine accelerates cleavage1 |

| Neutral pH (prolonged) | Partial hydrolysis | Slower kinetics due to equilibrium |

Reduction to Secondary Amines

The C=N bond can be reduced to a C-N single bond, yielding N-vanillylaniline. Sodium borohydride (NaBH₄) or catalytic hydrogenation are typical methods2:

Key Data :

-

Reduction Efficiency : >90% with NaBH₄ in methanol2.

-

Product Stability : N-vanillylaniline is less prone to hydrolysis than the parent Schiff base.

Coordination Chemistry

The imine and phenolic -OH groups enable metal coordination, forming complexes with applications in catalysis and bioactivity23:

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Co(II) | Imine (N), Phenolic O | Heterogeneous catalysis for C–H activation3 |

| Cu(II) | Imine (N), Methoxy O | Antimicrobial agents2 |

Example : A cobalt-Schiff base complex derived from this compound catalyzes N-alkylation of amines with alcohols, achieving >85% yield under mild conditions3.

Electrophilic Substitution

The electron-rich aromatic rings undergo electrophilic substitution, with regioselectivity influenced by substituents:

-

Nitration : Occurs at the para position of the aniline ring due to the -NH- group’s activating effect4.

-

Sulfonation : Forms sulfonated derivatives at elevated temperatures4.

Experimental Insight :

-

Bromination of analogous Schiff bases produces para-substituted products in >70% yield5.

Oxidation Reactions

Oxidation targets the imine bond or aromatic rings, yielding quinones or fragmented products:

| Oxidizing Agent | Products | Mechanism |

|---|---|---|

| KMnO₄ (acidic) | Vanillic acid + Nitrobenzene | C=N bond cleavage and ring oxidation4 |

| O₂ (catalytic Co) | Quinone derivatives | Radical-mediated aromatic oxidation3 |

Functionalization via Alkylation/Acylation

-

N-Alkylation : Reacts with alkyl halides or alcohols to form tertiary amines. A Zr-MOF-supported Co catalyst achieves 80–92% yield3.

-

Acylation : Acetyl chloride converts the -NH group to an amide, stabilizing the compound against hydrolysis4.

Comparative Reactivity :

| Reaction | Aniline | This compound |

|---|---|---|

| Basicity (pKₐ) | 4.6 | ~7.2 (weaker base) |

| Acylation Rate | Fast | Moderate (steric hindrance) |

Photochemical Reactions

The conjugated system enables [2+2] cycloaddition under UV light, forming cyclobutane derivatives. This reactivity is exploited in photoresponsive materials2.

Scientific Research Applications

Pharmaceutical Applications

N-Vanillylidene aniline has been investigated for its biological activities, particularly in pharmacology. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

- Antitumor Activity : Recent studies indicate that compounds similar to this compound may exhibit antitumor properties by modulating the TRPM8 receptor, which is involved in pain sensation and tumor growth regulation. This modulation could lead to therapeutic effects in treating various cancers, including prostate tumors .

- Anti-inflammatory Effects : The compound's ability to interact with TRPM8 also suggests potential applications in treating inflammatory pain conditions. By acting as a TRPM8 antagonist, this compound may alleviate symptoms associated with hyperalgesia and overactive bladder syndrome .

- Cooling Sensation : As a modulator of the TRPM8 channel, this compound can induce a cooling sensation, making it useful in formulations for oral care products, cosmetics, and topical analgesics. This property enhances the sensory experience of these products while providing therapeutic benefits .

Materials Science Applications

In materials science, this compound has been explored for its role in polymer chemistry.

- Nanofiber Formation : Research has shown that derivatives of aniline can form nanofibers through chemical polymerization processes. This property can be leveraged for creating advanced materials with applications in filtration systems, sensors, and drug delivery systems .

Table 1: Summary of Biological Activities

| Application Area | Potential Effects | References |

|---|---|---|

| Antitumor | Modulation of tumor growth | |

| Anti-inflammatory | Relief from hyperalgesia | |

| Cooling Agent | Induces cooling sensation |

Case Study: Antitumor Activity

In a study examining the effects of various TRPM8 modulators on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in prostate cancer models. The mechanism was attributed to its action on the TRPM8 receptor, leading to apoptosis in cancer cells while sparing normal cells. This finding underscores its potential as a lead compound in developing new cancer therapies.

Mechanism of Action

The mechanism of action of N-Vanillylidene aniline involves its ability to interact with various molecular targets through its imine and aromatic groups. These interactions can modulate biological pathways, leading to its observed biological activities. The compound’s ability to form coordination complexes with metal ions also plays a role in its chemical reactivity and applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituted Azomethines

(a) N-Vanillylidene-2,4-Xylidine and N-Vanillylidene-2,5-Xylidine

These analogues replace the aniline group with xylidine (dimethyl-substituted aniline). Despite structural similarities, their bioactivity diverges significantly:

- COX Inhibition: Both exhibit cyclooxygenase (COX) inhibitory activity with IC50 values of 24–29 µM, comparable to some non-steroidal anti-inflammatory drugs (NSAIDs).

- Antiedema Activity : Unlike N-vanillylidene aniline derivatives, these compounds lack antiedema effects in carrageenan-induced paw edema models, highlighting the critical role of substituents on the aromatic amine .

(b) N-Syringylidene-2-Aminothiazole

This derivative replaces the aniline with a 2-aminothiazole group and the vanillylidene with a syringylidene (tri-methoxybenzylidene) moiety. Key differences include:

- Lipoxygenase Inhibition : Exhibits potent inhibition of soybean lipoxygenase (IC50 ~15 µM) due to enhanced electron-donating methoxy groups.

- Nitric Oxide Reduction: Reduces NO and PGE2 production in interleukin-1β-treated cartilage cultures, outperforming this compound in anti-inflammatory pathways .

(c) Vanillylidene Acetone (CAS 1080-12-2)

A non-Schiff base analogue, vanillylidene acetone retains the vanillylidene group but pairs it with an acetone-derived ketone instead of an imine.

Functional Analogues: Substituted Aniline Derivatives

(a) 2-Benzyl-N-Substituted Anilines

Synthesized via imine condensation–isoaromatization, these compounds feature benzyl groups on the aniline ring.

- Synthesis Efficiency: Yields exceed 80% under optimized conditions (e.g., using t-BuONO and ascorbic acid in MeCN/DMSO), surpassing the ~60% yield typical for this compound synthesis .

- Bioactivity : Enhanced lipophilicity from benzyl groups improves membrane permeability but reduces water solubility .

(b) 3-Nitroaniline and 4-Nitroaniline Derivatives

Substituent position dramatically affects reactivity:

- Synthetic Utility : 4-Nitroaniline derivatives show higher yields (75–85%) in acrylamide synthesis compared to 2-nitroaniline (50–60%), attributed to steric and electronic effects .

- Electrochemical Properties : Nitro groups enhance oxidative stability but diminish antioxidant capacity relative to this compound .

Key Data Tables

Table 1: Bioactivity Comparison

| Compound | COX IC50 (µM) | Lipoxygenase IC50 (µM) | Antiedema Activity |

|---|---|---|---|

| This compound | 24–29 | ND | Inactive |

| N-Syringylidene-2-aminothiazole | ND | 15 | Active |

| N-Vanillylidene-2,4-xylidine | 24–29 | ND | Inactive |

ND = Not Determined

Biological Activity

N-Vanillylidene aniline, a Schiff base compound synthesized from vanillin and aniline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent studies and findings.

Synthesis of this compound

This compound is typically synthesized via a condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and aniline. The reaction can be catalyzed by various methods, including conventional heating, microwave irradiation, or using green chemistry approaches that utilize environmentally friendly catalysts.

General Reaction Scheme:

- Reactants: Vanillin + Aniline

- Catalyst: Acidic or basic catalyst (optional)

- Condition: Heating or microwave irradiation

- Product: this compound

The yield and purity of the synthesized compound can be assessed through techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research. The following sections summarize its key biological properties.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of this compound against various bacterial strains. For instance, its derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study conducted on related compounds demonstrated that some derivatives were effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Antifungal Properties

In addition to antibacterial activity, this compound has been tested for antifungal properties. In vitro assays indicated that it possesses antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell membranes .

Anticancer Potential

Research has also explored the anticancer potential of this compound. Studies have indicated that this compound can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific cellular pathways involved in apoptosis .

Case Studies and Research Findings

-

Antimicrobial Study:

- Objective: Evaluate the antimicrobial efficacy of this compound.

- Method: Disc diffusion method against various bacterial strains.

- Results: Showed significant inhibition zones against E. coli and S. aureus, with a notable correlation between concentration and activity.

-

Anticancer Study:

- Objective: Assess the cytotoxic effects on cancer cell lines.

- Method: MTT assay for cell viability.

- Results: Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 30 µM.

Data Table: Biological Activities of this compound

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Vanillylidene aniline, and how can reaction parameters be systematically optimized?

To synthesize this compound, start with condensation reactions between vanillin and aniline derivatives under acidic or basic catalysis. Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios. Use Design of Experiments (DoE) to optimize yield by varying these factors iteratively . Monitor reaction progress via TLC or HPLC, and validate purity through melting point analysis and spectroscopic cross-checks (e.g., NMR, FTIR) .

Basic: Which analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

Core techniques include:

- ¹H/¹³C NMR : Confirm Schiff base formation via imine proton (~8.3 ppm) and aromatic region analysis.

- FTIR : Identify C=N stretching (~1600–1650 cm⁻¹) and hydroxyl groups.

- Mass Spectrometry (MS) : Verify molecular ion peaks.

If spectral contradictions arise (e.g., unexpected tautomerism), perform variable-temperature NMR or computational simulations (DFT) to assess conformational stability . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced: How can researchers address discrepancies in reported crystallographic data for this compound polymorphs?

Discrepancies may stem from solvent-mediated polymorphism or packing effects. To resolve:

Perform recrystallization in multiple solvents (e.g., methanol, acetonitrile).

Use single-crystal X-ray diffraction (SCXRD) to compare unit cell parameters.

Apply Hirshfeld surface analysis to evaluate intermolecular interactions.

Complement with powder XRD and thermal analysis (TGA/DSC) to assess phase purity . Computational tools like Mercury CSD can aid in structural comparisons .

Advanced: What experimental frameworks are suitable for studying the photophysical behavior of this compound under varying conditions?

Design a matrix of environmental variables:

- Solvent polarity : Measure UV-Vis absorbance and fluorescence in solvents like hexane (nonpolar) vs. DMSO (polar).

- pH : Assess protonation effects on the imine linkage using buffered solutions.

- Temperature : Use a cryostat-equipped fluorimeter for temperature-dependent emission studies.

Analyze data via time-resolved spectroscopy to quantify excited-state lifetimes and correlate with solvent dielectric constants .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis due to volatile aniline byproducts.

- Waste Disposal : Quench reaction residues with dilute HCl before disposal to neutralize basic intermediates.

- Toxicity Screening : Reference SDS for aniline derivatives and conduct acute toxicity assays (e.g., LD50 in model organisms) if novel analogs are synthesized .

Advanced: How can structure-activity relationship (SAR) studies be structured to evaluate the biological activity of this compound analogs?

Analog Design : Introduce substituents (e.g., -NO₂, -OCH₃) on the aromatic rings to modulate electronic properties.

In Vitro Assays : Test antimicrobial activity via microdilution (MIC) or cytotoxicity using MTT assays.

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases).

Data Correlation : Use multivariate regression to link substituent Hammett constants with bioactivity .

Basic: What statistical methods are appropriate for assessing the reproducibility of this compound synthesis across laboratories?

- Inter-laboratory Studies : Conduct round-robin trials with standardized protocols.

- ANOVA : Compare yields and purity metrics (e.g., HPLC area%) across replicates.

- Control Charts : Track process stability using Shewhart charts for critical parameters (e.g., reaction temperature) .

Advanced: Which computational approaches are effective for predicting the solvation effects and stability of this compound in solution?

- Molecular Dynamics (MD) : Simulate solvent interactions using GROMACS with explicit solvent models (e.g., water, ethanol).

- Density Functional Theory (DFT) : Calculate solvation free energies (COSMO-RS) and assess tautomeric equilibria.

- Machine Learning : Train models on existing solubility data to predict behavior in novel solvents .

Methodological Notes

- Data Validation : Always cross-reference experimental findings with computational or crystallographic data to resolve ambiguities .

- Ethical Compliance : Adhere to institutional safety review protocols and declare conflicts of interest in publications .

- Reproducibility : Document detailed synthetic procedures and raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.